molecular formula C9H12BrCl2N3 B6224922 1-(4-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride CAS No. 2768332-35-8

1-(4-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

カタログ番号 B6224922
CAS番号: 2768332-35-8
分子量: 313
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride, commonly referred to as BDBD, is an organic compound with a broad range of applications in scientific research. BDBD is a derivative of the benzodiazepine family and has been used in various laboratory experiments to study the biological effects of its active components. Its ability to interact with various receptors in the body makes it an attractive compound for research.

科学的研究の応用

BDBD has been used in various scientific research applications. It has been used as a ligand to study the interaction between different receptors in the body and to study the effects of different drugs on these receptors. It has also been used to study the effects of various drugs on the central nervous system and to investigate the effects of different drugs on the cardiovascular system. BDBD has also been used to study the effects of various drugs on the immune system and to study the effects of various drugs on the endocrine system.

作用機序

BDBD binds to a variety of receptors in the body, including the GABA-A receptor, the benzodiazepine receptor, and the serotonin receptor. Upon binding to these receptors, BDBD causes a decrease in the activity of the receptor, resulting in a decrease in the neurotransmitter activity. This decrease in neurotransmitter activity can have a variety of effects, depending on the receptor it binds to.
Biochemical and Physiological Effects
The effects of BDBD on the body depend on the receptor it binds to. When BDBD binds to the GABA-A receptor, it causes a decrease in the activity of the receptor, resulting in a decrease in the activity of the neurotransmitter GABA. This decrease in GABA activity can lead to a decrease in anxiety and an increase in relaxation. When BDBD binds to the benzodiazepine receptor, it causes a decrease in the activity of the receptor, resulting in a decrease in the activity of the neurotransmitter dopamine. This decrease in dopamine activity can lead to a decrease in aggression and an increase in relaxation. When BDBD binds to the serotonin receptor, it causes a decrease in the activity of the receptor, resulting in a decrease in the activity of the neurotransmitter serotonin. This decrease in serotonin activity can lead to a decrease in depression and an increase in relaxation.

実験室実験の利点と制限

BDBD has several advantages for laboratory experiments. It is relatively easy to synthesize and can be used to study the effects of various drugs on different receptors in the body. It is also relatively safe to use in laboratory experiments, as it does not produce any toxic side effects. However, there are some limitations to using BDBD in laboratory experiments. It is not possible to use BDBD to study the effects of drugs on the central nervous system, as it does not interact with the receptors in this system. Additionally, BDBD is not suitable for long-term use, as it can cause tolerance and dependence.

将来の方向性

There are several potential future directions for BDBD. One potential direction is to study the effects of BDBD on cancer cells. BDBD has been shown to inhibit the growth of certain types of cancer cells, and further research into this could lead to the development of new treatments for cancer. Another potential direction is to study the effects of BDBD on the immune system. BDBD has been shown to have anti-inflammatory properties, and further research into this could lead to the development of new treatments for autoimmune disorders. Additionally, BDBD could be used to study the effects of various drugs on the cardiovascular system. This could lead to the development of new treatments for cardiovascular diseases. Finally, BDBD could be used to study the effects of various drugs on the endocrine system. This could lead to the development of new treatments for endocrine disorders.

合成法

BDBD can be synthesized from 4-bromo-1H-1,3-benzodiazol-2-amine (BDA) by reacting it with ethyl chloroformate in the presence of a base such as pyridine. This reaction produces a salt, which is then hydrolyzed to form the desired compound, BDBD. This reaction is relatively simple and can be carried out in a laboratory setting.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride involves the reaction of 4-bromo-1H-1,3-benzodiazole with ethylenediamine followed by quaternization with hydrochloric acid.", "Starting Materials": ["4-bromo-1H-1,3-benzodiazole", "ethylenediamine", "hydrochloric acid"], "Reaction": ["Step 1: 4-bromo-1H-1,3-benzodiazole is reacted with ethylenediamine in a solvent such as ethanol or methanol at a temperature of 60-80°C for several hours to form 1-(4-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine.", "Step 2: The resulting amine is then quaternized with hydrochloric acid to form the dihydrochloride salt of 1-(4-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride.", "Step 3: The product is then isolated by filtration, washed with a suitable solvent such as ethanol or methanol, and dried under vacuum."]}

CAS番号

2768332-35-8

製品名

1-(4-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

分子式

C9H12BrCl2N3

分子量

313

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。